molecular formula C24H23NO3 B2607482 N-(4-phenoxyphenyl)-3-(4-propoxyphenyl)acrylamide CAS No. 882084-24-4

N-(4-phenoxyphenyl)-3-(4-propoxyphenyl)acrylamide

Cat. No.: B2607482
CAS No.: 882084-24-4
M. Wt: 373.452
InChI Key: VYAQWNLEAJCENJ-LICLKQGHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-phenoxyphenyl)-3-(4-propoxyphenyl)acrylamide is a synthetic small molecule building block designed for research and development applications. Compounds with this core acrylamide structure and phenoxyphenyl substituents are frequently explored in medicinal chemistry as key intermediates for developing targeted therapies . Similar structural analogs have been investigated as potential modulators of protein function for various diseases, including cancer and neurological disorders . The presence of the acrylamide group is a significant functional feature, as this moiety can facilitate covalent interactions with specific biological targets . Researchers can utilize this high-purity compound as a critical precursor in synthesizing more complex molecules for hit-to-lead optimization and other discovery-phase projects. This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

(E)-N-(4-phenoxyphenyl)-3-(4-propoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23NO3/c1-2-18-27-21-13-8-19(9-14-21)10-17-24(26)25-20-11-15-23(16-12-20)28-22-6-4-3-5-7-22/h3-17H,2,18H2,1H3,(H,25,26)/b17-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYAQWNLEAJCENJ-LICLKQGHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCOC1=CC=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-phenoxyphenyl)-3-(4-propoxyphenyl)acrylamide typically involves the reaction of 4-phenoxyaniline with 4-propoxybenzaldehyde under basic conditions to form the corresponding Schiff base. This intermediate is then subjected to a condensation reaction with acryloyl chloride in the presence of a base such as triethylamine to yield the desired acrylamide compound. The reaction conditions often include:

    Temperature: Room temperature to 60°C

    Solvent: Commonly used solvents include dichloromethane or toluene

    Catalyst/Base: Triethylamine or pyridine

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

N-(4-phenoxyphenyl)-3-(4-propoxyphenyl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The phenoxy and propoxy groups can be oxidized under strong oxidative conditions.

    Reduction: The acrylamide moiety can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of phenolic derivatives.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-(4-phenoxyphenyl)-3-(4-propoxyphenyl)acrylamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-phenoxyphenyl)-3-(4-propoxyphenyl)acrylamide involves its interaction with specific molecular targets. The phenoxy and propoxy groups may facilitate binding to hydrophobic pockets in proteins, while the acrylamide moiety can form covalent bonds with nucleophilic residues. This compound may modulate signaling pathways and enzyme activities, leading to its observed biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The pharmacological and physicochemical properties of acrylamide derivatives are highly influenced by substituents on the aromatic rings. Below, we compare N-(4-phenoxyphenyl)-3-(4-propoxyphenyl)acrylamide with key analogs, focusing on structural variations, synthetic routes, and bioactivity.

Structural and Physicochemical Comparisons

Compound Name Key Substituents Molecular Formula Molecular Weight Melting Point (°C) Bioactivity Source
This compound N: 4-phenoxyphenyl; β: 4-propoxyphenyl C24H23NO3 373.45 Not reported Under investigation Target compound
(2E)-3-(3-Nitrophenyl)-N-(4-phenoxyphenyl)acrylamide β: 3-nitrophenyl; N: 4-phenoxyphenyl C21H16N2O4 360.37 Not reported Unspecified
(E)-3-(4-Hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)-2-methoxyethyl]acrylamide β: 4-hydroxy-3-methoxyphenyl; N: complex C26H28N2O6 488.51 Not reported Anti-inflammatory (IC50 <17.21 µM)
Ibrutinib (PCI-32765) Pyrazolo[3,4-d]pyrimidine core with 4-phenoxyphenyl C25H24N6O2 440.50 148–150 BTK inhibitor (FDA-approved)

Key Observations:

  • Electron-Withdrawing vs. Donor Groups: Nitro substituents () increase electron-withdrawing effects, which may alter reactivity in electrophilic substitution reactions, whereas methoxy/hydroxy groups () facilitate hydrogen bonding, critical for target engagement .

Biological Activity

N-(4-phenoxyphenyl)-3-(4-propoxyphenyl)acrylamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of acrylamide derivatives. Its structure can be represented as follows:

C19H19NO2\text{C}_{19}\text{H}_{19}\text{N}\text{O}_{2}

This compound features a phenoxy group and a propoxy group attached to the acrylamide backbone, which is significant for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Inhibition of eIF4A : Recent studies have indicated that compounds similar to this compound can inhibit the eukaryotic initiation factor 4A (eIF4A), a critical player in the regulation of protein synthesis. This inhibition can lead to reduced viability in cancer cells by disrupting cap-dependent translation, making it a potential candidate for cancer therapy .

Anticancer Activity

Research has shown that compounds with similar structural features exhibit significant anticancer properties. For instance, eIF4A inhibitors have been shown to selectively target cancer cells due to their heightened dependency on eIF4A for the translation of oncogenes . The inhibition mechanism involves disrupting RNA binding and ATP hydrolysis, which is crucial for the translation process.

Neurotoxicity Studies

While not directly related to this compound, studies on acrylamide derivatives highlight potential neurotoxic effects. Acrylamide exposure has been linked to neurological impairments such as peripheral neuropathy and gait abnormalities in both humans and laboratory animals . Understanding these effects is crucial when evaluating the safety profile of related compounds.

Case Studies and Research Findings

Study Findings
Mulloy et al. (1996)Documented peripheral neuropathy in workers exposed to acrylamide monomers over ten years. Symptoms included parkinsonism and gait abnormalities.
Calleman et al. (1994)Reported peripheral neuropathy in workers exposed to acrylamide mixtures, emphasizing the neurotoxic potential of acrylamide derivatives.
Kjuus et al. (2004)Found significant neurological symptoms among tunnel workers exposed to N-methylolacrylamide contaminated with acrylamide, indicating risks associated with prolonged exposure.

These case studies underline the importance of understanding both therapeutic potentials and toxicological profiles when assessing compounds like this compound.

Q & A

Basic Research Question

  • NMR Spectroscopy : Use 1^1H and 13^13C NMR to confirm substituent positions (e.g., phenoxy vs. propoxyphenyl groups). For example, the acrylamide proton appears as a doublet at δ 6.2–6.8 ppm, while aromatic protons integrate for 10H .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., calculated [M+H]+^+: 418.18; observed: 418.20) .
  • HPLC-PDA : Assess purity (>95%) using a C18 column with acetonitrile/water gradients .

How can researchers design initial biological activity screens for this compound, and what assays are most informative?

Basic Research Question

  • Anticancer Activity : Conduct MTT assays on cancer cell lines (e.g., MCF-7, A549) at 10–100 μM concentrations. Compare IC50_{50} values with structurally related acrylamides (e.g., fluorobenzyl analogs) .
  • Antioxidant Potential : Use DPPH radical scavenging assays; monitor absorbance at 517 nm. Positive controls include ascorbic acid .
  • Enzyme Inhibition : Screen against kinases (e.g., BTK) via fluorescence polarization assays at 1–50 μM .

How do structural modifications (e.g., halogenation, alkoxy chain length) influence bioactivity in SAR studies?

Advanced Research Question

  • Halogen Substitution : Fluorine at the benzyl position (e.g., N-(4-fluorobenzyl) analogs) increases metabolic stability and target affinity (IC50_{50} reduced by 30% vs. non-halogenated analogs) .
  • Alkoxy Chain Effects : Propoxy groups enhance lipophilicity (logP ~3.5) compared to methoxy (logP ~2.8), improving membrane permeability in Caco-2 assays .
    Methodology : Synthesize derivatives (e.g., chloro, trifluoromethoxy) and compare via parallel artificial membrane permeability assays (PAMPA) .

What experimental strategies can elucidate the mechanism of action for this compound in cancer models?

Advanced Research Question

  • Transcriptomics : RNA-seq of treated vs. untreated cells to identify dysregulated pathways (e.g., apoptosis genes like BAX/BCL-2) .
  • Proteomics : Western blotting for phosphorylated kinases (e.g., AKT, ERK) to assess signaling inhibition .
  • Molecular Docking : Use AutoDock Vina to predict binding to BTK (PDB: 5P9J). Key interactions include hydrogen bonds with Lys430 and hydrophobic contacts with Leu408 .

How can researchers address solubility and stability challenges during formulation for in vivo studies?

Advanced Research Question

  • Solubility Enhancement : Use co-solvents (e.g., 10% DMSO in saline) or nanoemulsions (e.g., PLGA nanoparticles) to achieve >1 mg/mL solubility .
  • Stability Testing : Perform accelerated degradation studies (40°C/75% RH for 4 weeks). Monitor via HPLC; degradation products (e.g., hydrolyzed acrylamide) should be <5% .

How should conflicting bioactivity data between in vitro and in vivo models be resolved?

Advanced Research Question

  • Pharmacokinetic Profiling : Measure plasma half-life (t1/2_{1/2}) and bioavailability in rodents. Poor oral absorption (F <20%) may explain in vitro-in vivo disconnect .
  • Metabolite Identification : Use LC-MS/MS to detect active metabolites (e.g., hydroxylated derivatives) that contribute to efficacy .
  • Dose Optimization : Adjust dosing regimens (e.g., q.d. vs. b.i.d.) based on AUC024h_{0-24h} calculations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.